Cas no 24461-61-8 (methyl (2R)-2-amino-2-phenylacetate)

methyl (2R)-2-amino-2-phenylacetate structure
24461-61-8 structure
商品名:methyl (2R)-2-amino-2-phenylacetate
CAS番号:24461-61-8
MF:C9H11NO2
メガワット:165.189142465591
MDL:MFCD00084799
CID:273054
PubChem ID:90514

methyl (2R)-2-amino-2-phenylacetate 化学的及び物理的性質

名前と識別子

    • (R)-Methyl 2-amino-2-phenylacetate
    • methyl (2R)-2-amino-2-phenylacetate
    • (R)-(-)-2-Phenylglycine methyl ester hydrochloride
    • (R)-phenylglycine methylester
    • AmbotzHAA5600
    • H-D-Phg-OMe?HCl
    • Methyl (R)-aminophenylacetate
    • METHYL D-PHENYLGLYCINATE
    • SCHEMBL318862
    • D-methyl phenylglycinate
    • (R)-PGME
    • EN300-344225
    • 24461-61-8
    • Methyl phenylglycinate, D-
    • METHYL PHENYLGLYCINATE, (-)-
    • BENZENEACETIC ACID, .ALPHA.-AMINO-, METHYL ESTER, (.ALPHA.R)-
    • CHEMBL502179
    • UNII-858LQZ6H2K
    • EINECS 246-273-1
    • D-.ALPHA.-PHENYLGLYCINE METHYL ESTER
    • AC-5678
    • METHYL (R)-2-AMINO-2-PHENYLACETATE
    • Q27269613
    • METHYL (R)-(-)-2-PHENYLGLYCINATE
    • BHFLUDRTVIDDOR-MRVPVSSYSA-N
    • DTXSID90947339
    • D-Phenylglycine methyl
    • CS-0356354
    • Benzeneacetic acid, .alpha.-amino-, methyl ester, (R)-
    • METHYL (R)-2-PHENYLGLYCINATE
    • EC 246-273-1
    • AKOS010395581
    • 858LQZ6H2K
    • MDL: MFCD00084799
    • インチ: 1S/C9H11NO2/c1-12-9(11)8(10)7-5-3-2-4-6-7/h2-6,8H,10H2,1H3/t8-/m1/s1
    • InChIKey: BHFLUDRTVIDDOR-MRVPVSSYSA-N
    • ほほえんだ: O(C)C([C@@H](C1C=CC=CC=1)N)=O

計算された属性

  • せいみつぶんしりょう: 165.07900
  • どういたいしつりょう: 165.078978594g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 12
  • 回転可能化学結合数: 3
  • 複雑さ: 153
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 何もない
  • ひょうめんでんか: 0
  • 互変異性体の数: 何もない
  • トポロジー分子極性表面積: 52.3Ų

じっけんとくせい

  • PSA: 52.32000
  • LogP: 1.55970

methyl (2R)-2-amino-2-phenylacetate セキュリティ情報

methyl (2R)-2-amino-2-phenylacetate 税関データ

  • 税関コード:2922499990
  • 税関データ:

    中国税関コード:

    2922499990

    概要:

    2922499990他のアミノ酸及びそのエステル及びその塩(1つ以上の酸素含有基を含む場合を除く)。付加価値税:17.0%税金還付率:9.0% 規制条件:AB(入国貨物通関表、出国貨物通関表)最恵国関税:6.5% 一般関税:30.0%

    申告要素:

    製品名, 成分含有量、用途、エタノールアミン及びその塩の色を報告すべき、エタノールアミン及びその塩類の包装を宣言すべき

    規制条件:

    A.入国貨物通関表
    B.出国貨物通関申告書

    検査検疫種別:

    P.輸入動植物/動植物製品検疫
    Q.海外動植物/動植物製品検疫
    R、輸入食品衛生監督検査
    S.輸出食品衛生監督検査
    M.輸入商品検査
    N.輸出商品検査

    要約:

    HS:292249990酸素官能基を1種以上含むアミノ酸を除く他のアミノ酸及びそのエステル、その塩類付加価値税:17.0%税金還付率:9.0%監督管理条件:AB(輸入貨物検査証明書、輸出貨物検査証明書)最恵国関税:6.5% General tariff:30.0%

methyl (2R)-2-amino-2-phenylacetate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-344225-25.0g
methyl (2R)-2-amino-2-phenylacetate
24461-61-8
25.0g
$36.0 2023-02-22
Enamine
EN300-344225-2.5g
methyl (2R)-2-amino-2-phenylacetate
24461-61-8
2.5g
$25.0 2023-09-03
Enamine
EN300-344225-100.0g
methyl (2R)-2-amino-2-phenylacetate
24461-61-8
100.0g
$63.0 2023-02-22
ChemScence
CS-0356354-100g
(R)-Methyl 2-amino-2-phenylacetate
24461-61-8
100g
$180.0 2022-04-27
Enamine
EN300-344225-0.1g
methyl (2R)-2-amino-2-phenylacetate
24461-61-8
0.1g
$21.0 2023-09-03
Enamine
EN300-344225-0.25g
methyl (2R)-2-amino-2-phenylacetate
24461-61-8
0.25g
$22.0 2023-09-03
Enamine
EN300-344225-1g
methyl (2R)-2-amino-2-phenylacetate
24461-61-8
1g
$24.0 2023-09-03
Ambeed
A470163-100g
(R)-Methyl 2-amino-2-phenylacetate
24461-61-8 97+%
100g
$17.0 2024-07-28
1PlusChem
1P00BJTP-250mg
methyl (R)-aminophenylacetate
24461-61-8 95%
250mg
$227.00 2024-05-21
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PB92515-25g
methyl (2R)-2-amino-2-phenylacetate
24461-61-8 95%
25g
¥277.0 2024-04-21

methyl (2R)-2-amino-2-phenylacetate 関連文献

methyl (2R)-2-amino-2-phenylacetateに関する追加情報

Methyl (2R)-2-amino-2-phenylacetate: A Key Intermediate in Modern Pharmaceutical Synthesis

Methyl (2R)-2-amino-2-phenylacetate, with the CAS number 24461-61-8, is a compound of significant interest in the field of pharmaceutical chemistry. This molecule, characterized by its chiral center and amine functionality, has emerged as a crucial intermediate in the synthesis of various therapeutic agents. The precise stereochemistry and chemical properties of this compound make it particularly valuable in the development of drugs targeting a wide range of diseases.

The utility of methyl (2R)-2-amino-2-phenylacetate stems from its ability to serve as a building block for more complex molecules. In recent years, advancements in synthetic methodologies have allowed for more efficient and scalable production of this compound, enabling pharmaceutical companies to explore its potential in drug discovery and development. The increasing demand for enantiomerically pure compounds has further highlighted the importance of methyl (2R)-2-amino-2-phenylacetate in modern medicinal chemistry.

One of the most notable applications of methyl (2R)-2-amino-2-phenylacetate is in the synthesis of protease inhibitors. Proteases are enzymes that play a critical role in various biological processes, and their inhibition is often a key strategy in treating diseases such as cancer, HIV, and inflammation. The chiral center in methyl (2R)-2-amino-2-phenylacetate allows for the creation of enantiomerically pure inhibitors, which can exhibit higher selectivity and efficacy compared to racemic mixtures. Recent studies have demonstrated the effectiveness of derivatives of this compound in inhibiting specific proteases, paving the way for new therapeutic interventions.

Another area where methyl (2R)-2-amino-2-phenylacetate has shown promise is in the development of central nervous system (CNS) drugs. The ability to fine-tune the stereochemistry of CNS-active compounds can significantly impact their pharmacological properties. Researchers have leveraged the structural features of methyl (2R)-2-amino-2-phenylacetate to design novel molecules with improved binding affinity and reduced side effects. For instance, studies have indicated that derivatives of this compound exhibit potent activity against serotonin receptors, which are implicated in conditions such as depression and anxiety.

The synthesis of methyl (2R)-2-amino-2-phenylacetate itself is a testament to the progress in organic chemistry. Traditional methods often relied on complex multi-step processes with limited yields. However, recent innovations have introduced more streamlined synthetic routes, including asymmetric hydrogenation and enzymatic resolutions, which enhance both efficiency and scalability. These advancements not only make the production of methyl (2R)-2-amino-2-phenylacetate more cost-effective but also open doors for further modifications and derivatization.

The role of computational chemistry in optimizing the synthesis and applications of methyl (2R)-2-amino-2-phenylacetate cannot be overstated. Molecular modeling techniques have enabled researchers to predict the behavior of this compound under various conditions, facilitating the design of more effective synthetic strategies. Additionally, computational methods have been instrumental in identifying new derivatives with enhanced pharmacological properties. By integrating experimental data with computational insights, scientists can accelerate the discovery process and bring new drugs to market faster.

In conclusion, methyl (2R)-2-amino-2-phenylacetate is a versatile and indispensable intermediate in pharmaceutical synthesis. Its unique structural features and stereochemical properties make it an ideal candidate for developing novel therapeutic agents targeting various diseases. With ongoing advancements in synthetic methodologies and computational chemistry, the potential applications of this compound are expected to expand further, contributing to significant breakthroughs in drug discovery and development.

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